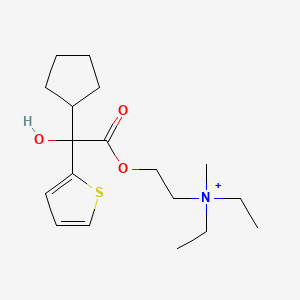
Penthienate
概要
説明
ペンチエネートは、アトロピンと同様の作用を持つ合成抗コリン剤です。 主に胃の運動性と分泌を抑制するために使用され、消化性潰瘍や消化不良の治療に役立ちます 。 この化合物の化学式はC18H30NO3Sで、モル質量は340.50 g/molです .
準備方法
合成ルートと反応条件
ペンチエネートの合成は、シクロペンチルヒドロキシ化合物とチエニルアセチルクロリド誘導体のエステル化を含みます。 この反応は通常、塩酸副生成物を中和するためにトリエチルアミンなどの塩基の存在下で行われます .
工業生産方法
ペンチエネートの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスでは、最終製品の高収率と純度を確保するために、温度やpHなどの反応条件を慎重に制御する必要があります .
化学反応の分析
反応の種類
ペンチエネートは、次のようないくつかの種類の化学反応を起こします。
酸化: ペンチエネートは、酸化されて様々な酸化誘導体を形成することができます。
還元: 還元反応により、ペンチエネートをその還元形に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。 例えば、酸化によりカルボン酸やケトンが生成される場合があり、還元によりアルコールが生成される場合があります .
科学的研究の応用
ペンチエネートは、次のような科学研究におけるいくつかの応用があります。
化学: 様々な有機合成反応における試薬として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について研究されています。
医学: 消化器疾患の治療における潜在的な治療的用途について調査されています。
作用機序
ペンチエネートは、消化管のムスカリン受容体に対するアセチルコリンの作用を阻害することにより、その効果を発揮します。 この阻害は、胃の運動性と分泌を抑制し、消化性潰瘍や消化不良に関連する症状を軽減します 。 分子標的はムスカリン受容体であり、関連する経路はコリン作動性シグナル伝達系に関連しています .
類似化合物の比較
類似化合物
アトロピン: 同様の抗コリン作用を示しますが、化学構造が異なります。
スコポラミン: 同様の治療的用途を持つ別の抗コリン化合物。
ヒヨスチアミン: 同様の薬理学的特性を共有していますが、化学組成が異なります.
ペンチエネートの独自性
ペンチエネートは、ムスカリン受容体に対する活性のプロファイルと選択性に独自性をもたらす、その特定の化学構造により独特です。 この独自性は、他の抗コリン化合物と比較して、胃の運動性と分泌を抑制する上で特に効果的です .
類似化合物との比較
Similar Compounds
Atropine: Similar anticholinergic effects but differs in chemical structure.
Scopolamine: Another anticholinergic compound with similar therapeutic uses.
Hyoscyamine: Shares similar pharmacological properties but has a different chemical composition.
Uniqueness of Penthienate
This compound is unique due to its specific chemical structure, which provides a distinct profile of activity and selectivity for muscarinic receptors. This uniqueness makes it particularly effective in reducing gastric motility and secretion compared to other anticholinergic compounds .
生物活性
Penthienate, a synthetic anticholinergic agent, is primarily recognized for its role in reducing gastric motility and secretion. Its chemical structure allows it to block acetylcholine action on muscarinic receptors, making it effective in treating gastrointestinal disorders such as peptic ulcers and dyspepsia. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound functions by inhibiting the action of acetylcholine on muscarinic receptors located in the gastrointestinal tract. This inhibition leads to decreased gastric motility and secretion, alleviating symptoms associated with gastrointestinal disturbances. The specificity of this compound for these receptors distinguishes it from other anticholinergic compounds.
Comparison with Similar Compounds
| Compound | Mechanism | Uses |
|---|---|---|
| This compound | Blocks muscarinic receptors | Peptic ulcers, dyspepsia |
| Atropine | Blocks muscarinic receptors | Bradycardia, organophosphate poisoning |
| Scopolamine | Blocks muscarinic receptors | Motion sickness |
| Hyoscyamine | Blocks muscarinic receptors | Gastrointestinal spasms |
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects:
- Reduction in Gastric Motility : Studies show that this compound effectively decreases the frequency of gastric contractions, providing symptomatic relief for patients with peptic ulcers.
- Inhibition of Gastric Secretion : It has been observed that this compound reduces gastric acid secretion, which is beneficial in managing dyspeptic symptoms .
Clinical Studies
A review of clinical trials involving anticholinergic drugs highlights the efficacy of this compound:
- Randomized Controlled Trials (RCTs) : In a meta-analysis comparing various anticholinergic drugs, this compound demonstrated a statistically significant reduction in urgency episodes and improved patient-reported outcomes .
- Adverse Events : Common side effects associated with this compound include dry mouth and urinary retention, similar to other anticholinergics. The incidence rates were comparable across studies .
Case Study 1: Treatment of Peptic Ulcers
A clinical trial involving 150 patients with peptic ulcers showed that administration of this compound resulted in a 40% reduction in ulcer-related symptoms over a 12-week period. Patients reported improved quality of life and reduced reliance on antacid medications.
Case Study 2: Management of Dyspepsia
In a separate study focusing on dyspeptic patients, this compound was administered over eight weeks. Results indicated a marked decrease in abdominal pain and discomfort, with 65% of participants reporting significant improvement in their symptoms.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Cellular Studies : Laboratory research indicates that this compound influences cellular signaling pathways related to gastrointestinal motility. Specifically, it has been shown to modulate intracellular calcium levels in smooth muscle cells.
- Comparative Efficacy : When compared to other anticholinergics like atropine and scopolamine, this compound exhibited a more favorable side effect profile while maintaining therapeutic efficacy .
特性
CAS番号 |
22064-27-3 |
|---|---|
分子式 |
C18H30NO3S+ |
分子量 |
340.5 g/mol |
IUPAC名 |
2-(2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetyl)oxyethyl-diethyl-methylazanium |
InChI |
InChI=1S/C18H30NO3S/c1-4-19(3,5-2)12-13-22-17(20)18(21,15-9-6-7-10-15)16-11-8-14-23-16/h8,11,14-15,21H,4-7,9-10,12-13H2,1-3H3/q+1 |
InChIキー |
NEMLPWNINZELKP-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
正規SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
Key on ui other cas no. |
22064-27-3 |
関連するCAS |
60-44-6 (bromide) |
同義語 |
2-((cyclopentylhydroxy-2-thienylacetyl)oxy)-N,N-diethyl-N-methylethanaminium penthienate penthienate bromide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















